Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
Effect of oxygen nonstoichiometry on electrical conductivity and oxygen transport parameters of Cu-substituted La0.5Sr0.5Co0.8Fe0.2O3-δ perovskite oxides
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-08 , DOI: 10.1007/s10008-023-05578-8
A parametric evaluation on a series of oxygen-deficient Co-rich La0.5Sr0.5Co0.8Fe0.2−xCuxO3−δ perovskite oxides (x = 0–0.20) is reported, for potential utility towards oxygen separation membrane and fuel cell application. Oxygen transport property is influenced by several parameters, including oxygen vacancy concentration, crystal structure, microstructure, electrical conductivity, and conductivity relaxation. X-ray photoelectron spectroscopy study revealed that oxygen nonstoichiometry in the prepared oxides increases with Cu-substitution level. The structural study confirmed that this material family has a cubic structure with Pm \(\stackrel{\mathrm{-}}{3}\) m space group with lattice size decreasing with increase in x. The microstructure of studied oxides showed that the average grain size of the sample considerably decreases with Cu-substitution. Iron substitution with copper remarkably enhances the electrical conductivity, which can be explained with defect chemistry. The bulk diffusion coefficient (Dchem) and surface exchange coefficient (Kchem) of La0.5Sr0.5Co0.8Fe0.2−xCuxO3−δ oxides were obtained using an electrical conductivity relaxation technique, and La0.5Sr0.5Co0.8Cu0.2O3−δ oxide was found to have higher Dchem (1.1 × 10−4 cm2 s−1) and Kchem (8.5 × 10−5 cm s−5) among them. This work demonstrates that the proposed Co-rich La0.5Sr0.5Co0.8Fe0.2−xCuxO3−δ perovskite with Cu-substitution level x = 0.20 can be considered a promising material for enhanced oxygen transport.
Detail
Vanadium oxyhydroxide-modified reduced graphene oxide composite as cathode material for lithium-ion battery
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-23 , DOI: 10.1007/s10008-023-05559-x
Vanadium oxides and their derivatives are known for their performance in lithium-ion batteries (LIBs). However, the practical application of these materials in commercial LIBs is still hindered by their intrinsic low ionic diffusion coefficient and moderate electrical conductivity. To improve their conductivity and their structural stability, a robust scenario is proposed in this study, through the synthesis of the nanocomposite materials LixH2V3O8/reduced graphene oxide (rGO) as novel composite cathode materials for LIBs. The structure, composition, and morphology of the hydrothermal powders are characterized by X-ray diffraction (XRD), Raman spectroscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM). To evaluate the electrochemical performance of LixH2V3O8/rGO, cyclic voltammetry (CV), charge/discharge, and impedance spectroscopy studies were performed. The H2V3O8/rGO cathode exhibits improved electrochemical performance in terms of specific capacitance, reversibility, and stability compared to single-component LixH2V3O8. At 0.1 A g−1, the specific discharge capacity for the pure LixH2V3O8 and the LixH2V3O8/rGO composite is about 320 mAh g−1 and 3950 mAh g−1, respectively. The improvement in the electrochemical capacity of the composite cathode is mainly ascribed to a cooperative effect between the reduced graphene, with good electrical conductivity, and the unique nano-sized H2V3O8.
Detail
Application of nitrogen-doped multi-walled carbon nanotubes decorated with gold nanoparticles in biosensing
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-08 , DOI: 10.1007/s10008-023-05562-2
Novel films consisting of nitrogen-doped multi-walled carbon nanotubes (N-MWCNTs) were fabricated by means of chemical vapor deposition technique and decorated with gold nanoparticles (AuNPs) possessing diameter of 14.0 nm. Electron optical microscopy analysis reveals that decoration of N-MWCNTs with AuNPs does not have any influence on their bamboo-shaped configuration. The electrochemical response of fabricated composite films, further denoted as N-MWCNTs/AuNPs, towards oxidation of dopamine (DA) to dopamine-o-quinone (DAQ) in the presence of ascorbic acid (AA) and uric acid (UA) was probed in real pig serum by means of cyclic voltammetry (CV) and square wave voltammetry (SWV). The findings demonstrate that N-MWCNTs/AuNPs exhibit slightly greater electrochemical response and sensitivity towards DA/DAQ compared to unmodified N-MWCNTs. It is, consequently, obvious that AuNPs improve significantly the electrochemical response and detection ability of N-MWCNTs. The electrochemical response of N-MWCNTs/AuNPs towards DA/DAQ seems to be significantly greater compared to that of conventional electrodes, such as platinum and glassy carbon. The findings reveal that N-MWCNTs/AuNPs could serve as powerful analytical sensor enabling analysis of DA in real serum samples.
Detail
Spontaneous silver deposition on cathodically pre-treated screen-printed carbon electrodes
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-20 , DOI: 10.1007/s10008-023-05602-x
Three different types of carbon screen-printed electrodes consisting of mesoporous carbon (MC), carbon nanofibers (CNF), and single-walled carbon nanotubes (SWCNT) were used as carbon supports for deposition of Ag, in the absence of reductant in the plating solution. The SPEs were characterized by Raman spectroscopy and show marked differences in their structure. To drive the metal deposition, the carbon supports were potentiostatically pre-treated in supporting electrolyte. The metal deposition occurred in AgNO3 solution and resulted in the formation of homogeneously distributed metal nanoparticles with type and amount depending on both the potential used in the pre-treatment step and the structure of the carbon electrodes. Larger metal amounts and higher particle densities (in the 109 cm−2 range) together with smaller particle mean sizes (in the 40- to 60-nm range) were obtained by using more negative potential for the pre-treatment. A further way to influence the characteristics of the metal deposit was based on double or triple consecutive pre-treatment/deposition cycles. The obtained results are discussed in view of the possible sources of electron supply, necessary for the formation of the metal particles on the carbon carrying substrates.
Detail
Modeling and simulation of 3D electrochemical phase formation under mixed kinetic-diffusion growth control
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-24 , DOI: 10.1007/s10008-023-05603-w
The model has been developed for the case of instantaneous nucleation and mixed kinetic-diffusion growth control of new-phase nuclei on the surface of an indifferent electrode under potentiostatic conditions. A new approach has been proposed that does not use the planar diffusion zone concept. The model provides a correct relationship between the concentration profiles to the nucleus and to the electrode due to spherical and planar diffusion, respectively. The influence of charge transfer and mass transfer parameters and the overpotential on the calculated current density transients and the average size of the nuclei has been analyzed. The simulated current density transients have been compared with the results of the calculation according to the Altimari–Pagnanelli and Scharifker–Hills models. The simulation results show that the mutual position of the current density transients under mixed control differs from that under diffusion control. It has been confirmed that the use of the dimensionless dependences of the Scharifker–Hills model at non-pure diffusion growth control can lead to serious errors in determining the mechanisms and electrocrystallization parameters.
Detail
Nanocomposite TiO2@CNTs for high-voltage symmetrical supercapacitor in neutral aqueous media
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-06 , DOI: 10.1007/s10008-023-05582-y
This work was aimed at preparing the composites TiO2@CNTs via facile sol-gel route and investigating the electrochemical performance in neutral aqueous electrolyte 1 M Na2SO4 with a high voltage of 1.8 V The synergistic effects between TiO2 and CNTs in composite electrode were offered a significantly high specific capacitance of 227 F·g−1 at a scan rate of 10 mV·s−1. The EIS analysis evidenced not only the pseudocapacitance process of composite TiO2@CNTs with the combination of non-Faraday and Faraday process but also the superior electrochemical performance of TiO2@CNTs-5%. The ionic diffusion coefficients of TiO2@CNTs-5%, TiO2@CNTs-3%, and TiO2@CNTs-1% were calculated 1.47 × 10−17 cm2·s−1, 1.12 × 10−17 cm2·s−1, and 0.71 × 10−17 cm2·s−1, respectively. Moreover, TiO2@CNT electrodes have been utilized to assemble a symmetrical supercapacitor which has delivered an excellent capacitance of 97.3 F·g−1 at a current rate of 1 A·g−1. The device shows a long-term stability upon 5000 cycles without degradation, and the energy density of TiO2@CNTs was 15–43.8 Wh·kg−1 in the power density range of 1800–18,000 W·kg−1.
Detail
Microstructure and corrosion behavior of Cu-based alloys containing Al-Ag after normalizing and annealing heat treatments
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-07 , DOI: 10.1007/s10008-023-05565-z
The alloys of the aluminum bronze system contain 5–14wt% Al that can be heat treated giving as result of different microstructures that were characterized by optical microscopy and scanning electron microscopy. This work aimed at investigating the influence of the microstructures of a Cu-9Al-3Ag alloy obtained after normalizing and annealing heat treatments, on the corrosion behavior in a saline medium containing 0.5 M sodium chloride, NaCl. The corrosion effect on the phases compounding the overall microstructures as result of immersing the samples in the corrosive medium was evaluated using cyclic voltammetry, potentiodynamic polarization curves, and electrochemical impedance spectroscopy. The results showed that normalizing and annealing heat treatments redefined the distribution of the α phase and, in addition led to formation of proeutectoid pearlite (α + γ2), which is a microstructural constituent configured similarly to that present in diverse carbon steels, though in this case displaying a sequence of alternate lamellae of α and γ2, respectively. From the results of the linear polarization plots, the maximum anodic potentials became apparent, just like the regions where the trend of the graph gave the impression that passivation were to gain control. Likewise, the Tafel plots and impedance tests evidenced that the as-cast and normalized samples exhibited a better resistance to corrosion, at variance with the results of the annealed sample.
Detail
Methanol electro-oxidation on carbon-supported Pt and Au@Pt nanoparticles with quasi-spherical and polyhedral forms in acid aqueous medium
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-06 , DOI: 10.1007/s10008-023-05564-0
In this work, monometallic Pt and bimetallic Au@Pt (core-shell) nanoparticles with different shapes are synthesized by adding Ag+ as a shape-modifying agent, polyhedral forms are obtained: Pt0.02 (cubic form), bimetallic Au@Pt0.1 (angulated polyhedral form), and Au@Pt0.2 (polyhedral and cube forms). The nanoparticle’s shape depends on the amount of Ag+ used during synthesis (subindex indicates the Ag/Pt ratio in all cases). Without Ag+, quasi-spherical Pt and Au@Pt nanoparticles are obtained. The polyhedral and angulated shapes of Pt0.02/C and Au@Pt0.1/C are more active for methanol oxidation (0.5 M methanol + 0.5 M H2SO4), in comparison with the quasi-spherical Pt/C, Au@Pt/C and polyhedral/cubic Au@Pt0.2/C nanoparticles. From these results, it is found that the electrochemical response of the tested catalysts varies not only due to the nature of the electrocatalyst (Pt/C or Au@Pt/C) but on the nanoparticle’s shape which is also associated with the dominant crystal plane on their surfaces.
Detail
Naphthoquinone-intercalated vanadium oxide for high-performance zinc-ion battery
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-02 , DOI: 10.1007/s10008-023-05542-6
(2, 3-DN)0.23V2O5·0.22H2O (DN = dinaphthoquinone) nanosheets with rich oxygen vacancies (abbreviated as (2, 3-DN)-VO) were synthesized by a facile one-step solvothermal method. Rietveld refinement illustrates the successful intercalation of 2, 3-DN into the layered vanadium oxide. (2, 3-DN)-VO can deliver a high specific capacity of 440 mAh g−1 at 0.1 A g−1 with a capacity retention of 92.6% over 2300 discharge/charge cycles at 10 A g −1 when used as zinc-ion battery cathode. It benefits from the dual-activity of naphthoquinone and vanadium oxide. Meanwhile, the encapsulation of naphthoquinone into the interlayer channel of vanadium oxide not only can expand the interstitial spacing for the diffusion of Zn2+, but also prevent the dissolution of the organic species into the electrolyte.
Detail
Performance of an asymmetric electrochemical supercapacitor with nonaqueous electrolytes and carbon electrode with linear or stepwise change in porosity
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-07 , DOI: 10.1007/s10008-023-05541-7
This work investigates the electrochemical performance of an asymmetric supercapacitor with a porous carbon electrode exhibiting a linear or stepwise change structure, along with a non-aqueous electrolyte, during the charging/discharging process, in which Butler–Volmer equations together with Frumkin isothermal relations are employed in a one-dimensional model to describe the deposition/dissolution reactions of lithium metal in a lithium electrode and adsorption/desorption in a porous carbon electrode. The effects of porosity distribution (i.e., linear, stepwise, and constant porosity) and the thickness ratios between two layers with different porosities in stepwise distribution on the cell voltage, electrode potential, and surface coverage or adsorption filling in the supercapacitor are analyzed. Higher cell voltage and electrode potential and larger surface coverage occur in the mode with a linearly increasing porosity of ε = 0.84 to 0.89 in the carbon electrode (i.e., 4.78 V cell voltage, 4.15 V electrode potential, and adsorption filling of 0.514 at current of 2.1 mA/cm2), which decrease with current increasing from 2.1 to 5.25 mA/cm2. The change in porosity amplitude relates to the matching between the current and electrolyte supply, as well as electrolyte conductivity and specific surface area in the electrode. Additionally, the cell voltage and electrode potential can be adjusted by varying the thickness ratio in the porous electrode in stepwise fashion.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.20 102 Science Citation Index Science Citation Index Expanded Not
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